6-CHLORO-2-FLUORO-3-METHYL-DL-PHENYLALANINE 6-CHLORO-2-FLUORO-3-METHYL-DL-PHENYLALANINE
Brand Name: Vulcanchem
CAS No.: 1259982-09-6
VCID: VC4872297
InChI: InChI=1S/C10H11ClFNO2/c1-5-2-3-7(11)6(9(5)12)4-8(13)10(14)15/h2-3,8H,4,13H2,1H3,(H,14,15)/t8-/m0/s1
SMILES: CC1=C(C(=C(C=C1)Cl)CC(C(=O)O)N)F
Molecular Formula: C10H11ClFNO2
Molecular Weight: 231.65

6-CHLORO-2-FLUORO-3-METHYL-DL-PHENYLALANINE

CAS No.: 1259982-09-6

Cat. No.: VC4872297

Molecular Formula: C10H11ClFNO2

Molecular Weight: 231.65

* For research use only. Not for human or veterinary use.

6-CHLORO-2-FLUORO-3-METHYL-DL-PHENYLALANINE - 1259982-09-6

Specification

CAS No. 1259982-09-6
Molecular Formula C10H11ClFNO2
Molecular Weight 231.65
IUPAC Name (2S)-2-amino-3-(6-chloro-2-fluoro-3-methylphenyl)propanoic acid
Standard InChI InChI=1S/C10H11ClFNO2/c1-5-2-3-7(11)6(9(5)12)4-8(13)10(14)15/h2-3,8H,4,13H2,1H3,(H,14,15)/t8-/m0/s1
Standard InChI Key ZDAQVJPMTQAHAO-QMMMGPOBSA-N
SMILES CC1=C(C(=C(C=C1)Cl)CC(C(=O)O)N)F

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-amino-3-(6-chloro-2-fluoro-3-methylphenyl)propanoic acid . Its molecular structure features a phenyl ring substituted with chlorine at position 6, fluorine at position 2, and a methyl group at position 3. The propanoic acid backbone includes an amino group at the α-carbon, characteristic of amino acids (Figure 1) .

Molecular Formula: C10H11ClFNO2\text{C}_{10}\text{H}_{11}\text{ClFNO}_2
Molecular Weight: 231.65 g/mol
SMILES Notation: CC1=C(C(=C(C=C1)Cl)F)CC(C(=O)O)N

Stereochemical Considerations

As a DL-phenylalanine derivative, this compound exists as a racemic mixture of D- and L-enantiomers. The stereochemistry at the α-carbon influences its biological activity, particularly in enzyme interactions .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 6-chloro-2-fluoro-3-methyl-DL-phenylalanine typically involves cross-coupling reactions between halogenated aromatic precursors and alanine derivatives. Key methods include:

  • Palladium-Catalyzed Coupling:
    A protected 6-trimethylstannyl dopa derivative reacts with electrophilic fluorinating agents like [18F]F2[^{18}\text{F}]F_2 to introduce fluorine at position 2 . Chlorine and methyl groups are introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation .

  • Regioselective Radiofluorination:
    For isotopic labeling (e.g., [18F][^{18}\text{F}]-fluoro-L-dopa), tin intermediates undergo fluorodestannylation, achieving radiochemical yields up to 23% .

Optimization Challenges

  • Regioselectivity: Competing halogenation at adjacent positions necessitates precise control of reaction conditions .

  • Racemization: DL-mixtures form unless chiral catalysts or resolving agents are employed .

Structural and Physicochemical Properties

Crystallographic Data

While single-crystal X-ray data for this specific compound are unavailable, analogues like 3-fluoro-salicylaldoxime exhibit hydrogen-bonded chains and π-π stacking interactions . Substitutions at positions 2, 3, and 6 likely induce steric hindrance, altering packing efficiency.

Comparative Analysis with Analogues

Property6-Chloro-2-Fluoro-3-Methyl-DL-Phenylalanine2-Amino-3-(2-Chloro-6-Fluoro-3-Methylphenyl)Propanoic Acid
CAS Number1259982-09-6 1259983-62-4
Substitution PatternCl (6), F (2), CH3 (3)Cl (2), F (6), CH3 (3)
Molecular Weight231.65 g/mol 231.65 g/mol
BioactivityEnzyme inhibition Undocumented

The positional isomerism of chlorine and fluorine significantly impacts electronic properties and binding affinities.

Pharmacological and Biochemical Applications

Enzyme Inhibition

Fluorinated phenylalanines are potent inhibitors of amino acid-metabolizing enzymes. For instance:

  • Phenylalanine Hydroxylase (PAH): Fluorine’s electronegativity disrupts substrate binding, reducing L-DOPA synthesis .

  • HIV-1 Reverse Transcriptase: Analogues like 5-alkyl-6-benzyl-2-(2-oxo-2-phenylethylsulfanyl)pyrimidin-4(3H)-ones show nanomolar activity against wild-type and mutant strains .

Radiopharmaceuticals

The [18F][^{18}\text{F}]-labeled variant is a precursor for 6-[18F^{18}\text{F}]fluoro-L-dopa, used in positron emission tomography (PET) to image dopaminergic pathways in Parkinson’s disease .

Antitumor Activity

Chlorinated eremophilane sesquiterpenes derived from fungal cultures exhibit cytotoxic effects against HL-60 and A549 cell lines, though direct evidence for this compound is pending .

Environmental and Toxicological Profile

Environmental Persistence

Chlorinated aromatic compounds often exhibit bioaccumulation potential. The 4-chloro-2-methylaniline analogue has been profiled for ecotoxicity, showing moderate persistence in aquatic systems .

Toxicity Data

  • Acute Toxicity: No specific data available; structurally related fluorophenylalanines show low oral toxicity (LD50 > 2000 mg/kg in rats) .

  • Mutagenicity: Chlorine substituents may confer genotoxic risk via DNA adduct formation .

Industrial and Research Applications

Peptide Engineering

Incorporating fluorinated phenylalanines into therapeutic peptides enhances proteolytic stability and bioavailability. For example, fluorinated insulin analogues show prolonged serum half-lives .

Materials Science

The compound’s rigid aromatic structure makes it a candidate for liquid crystal displays (LCDs) and organic semiconductors .

Challenges and Future Directions

Synthetic Scalability

Current methods suffer from low yields (e.g., 23% in radiofluorination) . Flow chemistry and microreactors could improve efficiency.

Enantiomeric Resolution

Developing chiral stationary phases for HPLC separation of D/L enantiomers remains a priority for drug development .

Targeted Drug Delivery

Conjugating this compound with nanoparticles or antibody-drug conjugates (ADCs) may enhance tumor specificity .

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